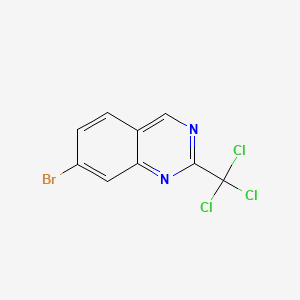
7-Bromo-2-(trichloromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-(trichloromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with the molecular formula C9H4BrCl3N2, is characterized by the presence of a bromine atom at the 7th position and a trichloromethyl group at the 2nd position of the quinazoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(trichloromethyl)quinazoline typically involves the reaction of 2-amino-5-bromobenzonitrile with trichloromethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring. The reaction conditions usually involve the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2-(trichloromethyl)quinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The quinazoline ring can undergo reduction to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO, and may require the use of a catalyst such as palladium or copper.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation. The reactions are usually performed in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions. The reactions are carried out in anhydrous solvents like ether or THF.
Major Products Formed
Substitution Reactions: Substituted quinazoline derivatives with various functional groups.
Oxidation Reactions: Carboxylic acids or other oxidized quinazoline derivatives.
Reduction Reactions: Dihydroquinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: It has been studied as an inhibitor of various enzymes, including kinases and proteases.
Antimicrobial Activity: It exhibits antimicrobial properties and has been tested against various bacterial and fungal strains.
Medicine
Anticancer Activity: It has shown potential as an anticancer agent by inhibiting the growth of cancer cells.
Anti-inflammatory Activity: It has been studied for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Industry
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agrochemicals: It is used in the development of agrochemicals for crop protection.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-(trichloromethyl)quinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets
Kinases: It inhibits various kinases involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Proteases: It inhibits proteases that play a role in the degradation of proteins, affecting various cellular processes.
Pathways Involved
Cell Signaling Pathways: It interferes with cell signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and proliferation.
Apoptosis Pathways: It induces apoptosis by activating caspases and other pro-apoptotic proteins.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-2-(trichloromethyl)quinazoline: Similar structure with a chlorine atom instead of bromine.
7-Fluoro-2-(trichloromethyl)quinazoline: Similar structure with a fluorine atom instead of bromine.
2-(Trichloromethyl)quinazoline: Lacks the bromine atom at the 7th position.
Uniqueness
Bromine Substitution: The presence of a bromine atom at the 7th position enhances its reactivity and biological activity compared to other halogen-substituted quinazolines.
Trichloromethyl Group: The trichloromethyl group contributes to its unique chemical properties and reactivity, making it distinct from other quinazoline derivatives.
Propiedades
Fórmula molecular |
C9H4BrCl3N2 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
7-bromo-2-(trichloromethyl)quinazoline |
InChI |
InChI=1S/C9H4BrCl3N2/c10-6-2-1-5-4-14-8(9(11,12)13)15-7(5)3-6/h1-4H |
Clave InChI |
KMLXDGCGGCKROU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=C(N=C2C=C1Br)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


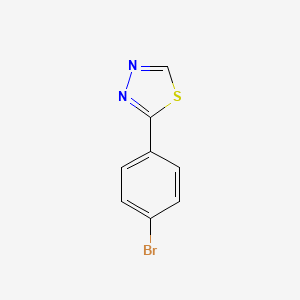
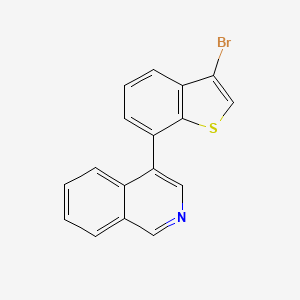
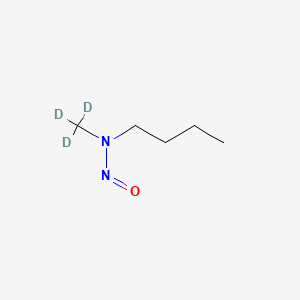
![ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)
![tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate](/img/structure/B13847391.png)
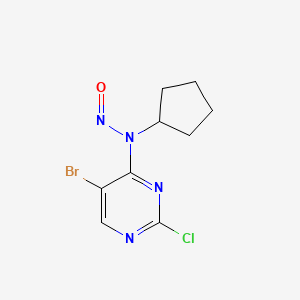

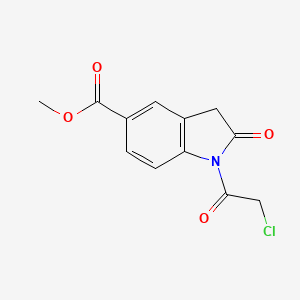

![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
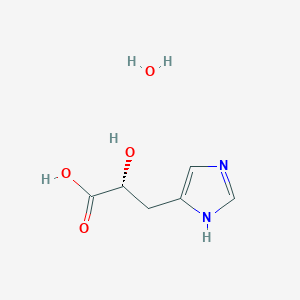
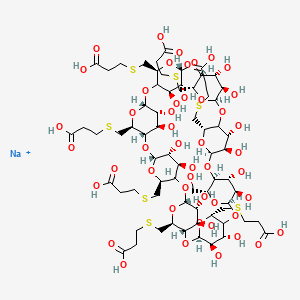
![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)
